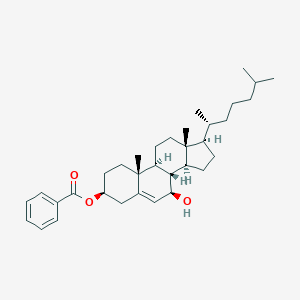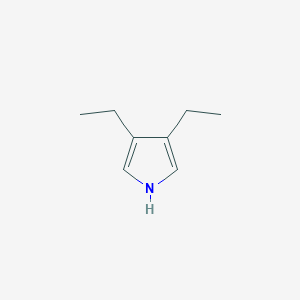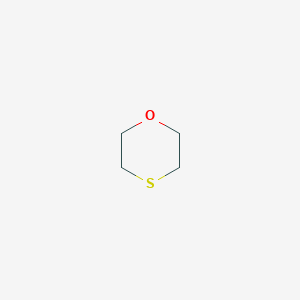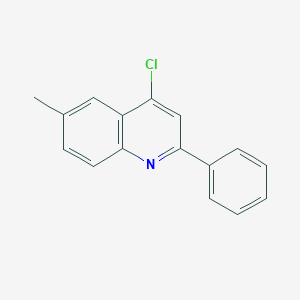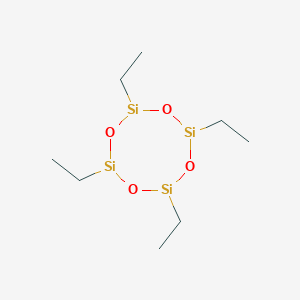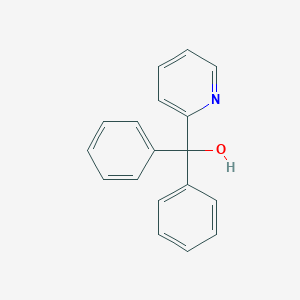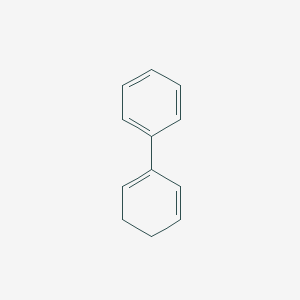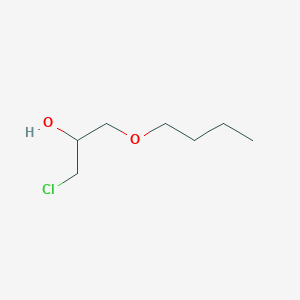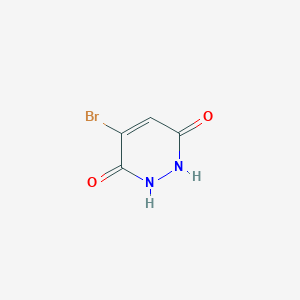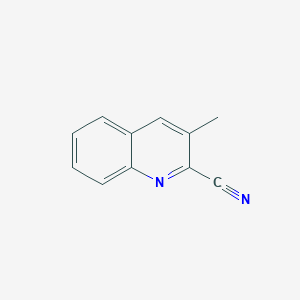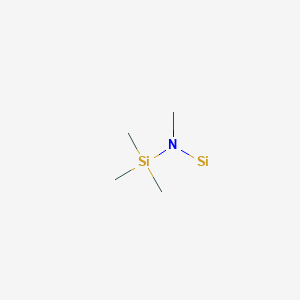
Tetramethylsilazane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Tetramethylsilazane: An Overview Tetramethylsilazane (TMS) is a colorless, clear, and volatile liquid that belongs to the class of organosilicon compounds. It has a molecular formula of C4H12N2Si and is also known as hexamethyldisilazane. TMS is widely used in various scientific research applications due to its unique properties. In Synthesis Method Tetramethylsilazane can be synthesized by reacting hexamethyldisiloxane with ammonia in the presence of a catalyst. The reaction produces TMS and water as byproducts. The synthesis of TMS is a simple and cost-effective process, which makes it a popular choice for various scientific research applications. Scientific Research Applications Tetramethylsilazane has a wide range of scientific research applications due to its unique properties. It is commonly used as a surface modifier, adhesion promoter, and cross-linking agent in the production of various materials such as ceramics, polymers, and composites. TMS is also used as a protective coating for electronic devices and as a solvent for various chemical reactions. Mechanism of Action The mechanism of action of TMS is not fully understood. However, it is believed that TMS reacts with the surface of the material, forming a thin layer that modifies the surface properties. This modification enhances the adhesion of the material to other surfaces and improves its mechanical properties. Biochemical and Physiological Effects Tetramethylsilazane has no known biochemical or physiological effects on humans. However, it should be handled with care as it is a highly volatile and flammable liquid. Advantages and Limitations for Lab Experiments Tetramethylsilazane has several advantages for lab experiments. It is a cost-effective and easy-to-use material that can modify the surface properties of various materials. TMS is also compatible with a wide range of materials, making it a versatile material for research applications. However, TMS has some limitations as well. It is highly volatile and flammable, which makes it dangerous to handle. TMS should be used in a well-ventilated area with proper safety equipment. Future Directions There are several future directions for research on TMS. One direction is to explore its potential as a coating material for medical devices. TMS has shown promise as a protective coating for electronic devices, and it may have similar applications in the medical field. Another direction is to investigate the use of TMS in the production of advanced materials such as nanocomposites and biomaterials. TMS may have unique properties that can enhance the performance of these materials. Finally, further research is needed to understand the mechanism of action of TMS and its potential applications in various scientific research fields. Conclusion In conclusion, tetramethylsilazane is a versatile material with unique properties that make it a popular choice for various scientific research applications. Its synthesis method is simple and cost-effective, and it has several advantages for lab experiments. TMS has no known biochemical or physiological effects on humans, but it should be handled with care due to its highly volatile and flammable nature. There are several future directions for research on TMS, including its potential use as a coating material for medical devices and in the production of advanced materials.
Eigenschaften
CAS-Nummer |
18116-02-4 |
|---|---|
Produktname |
Tetramethylsilazane |
Molekularformel |
C4H12NSi2 |
Molekulargewicht |
130.31 g/mol |
InChI |
InChI=1S/C4H12NSi2/c1-5(6)7(2,3)4/h1-4H3 |
InChI-Schlüssel |
PXLQYUCPVGZZDQ-UHFFFAOYSA-N |
SMILES |
CN([Si])[Si](C)(C)C |
Kanonische SMILES |
CN([Si])[Si](C)(C)C |
Synonyme |
Tetramethylsilazane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



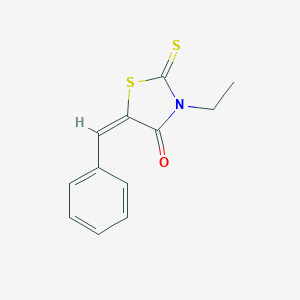
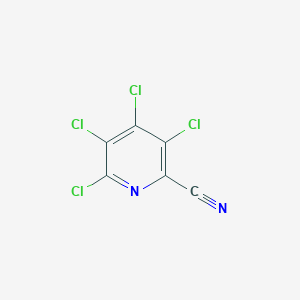
![2,3-Dihydro-2-[1-(hydroxymethyl)ethenyl]-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one](/img/structure/B103141.png)
![8-Methoxy-1,2,4,5-tetrahydrobenzo[c]azepin-3-one](/img/structure/B103142.png)
